molecular formula C17H23N5O7 B110006 Queuosine CAS No. 57072-36-3

Queuosine

Cat. No. B110006
CAS RN: 57072-36-3
M. Wt: 409.4 g/mol
InChI Key: QQXQGKSPIMGUIZ-AEZJAUAXSA-N
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Description

Queuosine is a modified nucleoside that is present in the transfer RNA (tRNA) of various organisms, including bacteria, archaea, and eukaryotes. It is formed by the addition of a queuine molecule to the base of guanine at the wobble position of tRNA, which enhances the efficiency and accuracy of protein synthesis. The this compound biosynthesis pathway is conserved among diverse organisms, and it involves multiple enzymes that catalyze the conversion of guanine to this compound. In recent years, this compound has gained significant attention in the scientific community due to its potential applications in biotechnology and medicine.

Scientific Research Applications

Queuosine Modification and Evolution

  • Convergent Evolution in this compound Modification : this compound is a hypermodified nucleoside in tRNA, indicating convergent evolution in its modification systems across diverse species, suggesting its fundamental role in life processes (Morris & Elliott, 2001).

Structural Characteristics of this compound

  • Structural Complexity of this compound : this compound's unique structural features, like its cyclopentenediol side chain and 7-deazaguanine ring, contribute to its complexity as a modified nucleoside (Yokoyama et al., 1979).

This compound's Role in Eukaryotes

  • Impact on Tyrosine Production : this compound deficiency in eukaryotes affects tyrosine production, linking it to diseases like phenylketonuria, demonstrating its physiological importance (Rakovich et al., 2011).
  • This compound as a Micronutrient : this compound's role as a micronutrient is linked to various physiological processes, including development, metabolism, and cancer, in eukaryotes (Fergus et al., 2015).

Enzymatic Aspects of this compound

  • Epoxythis compound Reductase in Biosynthesis : Studies on enzymes like QueG and QueH reveal intricate biochemical processes in this compound biosynthesis, highlighting unique enzyme structures and functions (Miles et al., 2015; Li et al., 2021).

This compound in Cancer Research

  • Expression in Leukemic Cells : The expression levels of enzymes like TGT, involved in this compound synthesis, are higher in leukemic cells compared to normal cells, suggesting a role in carcinogenesis (Ishiwata et al., 2001).
  • This compound and tRNA Hypomodification in Cancer : Cancerous cells show hypomodification of tRNA with respect to this compound, hinting at its potential significance in cancer biology and treatment (Pathak et al., 2005).

Biosynthetic Pathway Analysis

  • Identification of Essential Genes in Biosynthesis : Research has identified critical genes in the biosynthesis of this compound, enhancing our understanding of its production in bacteria (Reader et al., 2004).

Metabolic and Physiological Impacts

  • Queuine Micronutrient Deficiency : Deficiency in queuine impacts cellular metabolism and mitochondrial function, particularly in cancer cells, indicating its role in metabolic pathways (Hayes et al., 2020).

Structural Synthesis and Analysis

  • Synthesis of tRNA Nucleoside Derivatives : Synthesizing and structurally elucidating this compound derivatives contribute to understanding its interaction with RNA targets, opening pathways for further research (Hillmeier et al., 2021; Levic & Micura, 2014).

Enzymatic Mechanism Studies

  • Mechanistic Insights into this compound Enzymes : Studies on enzymes like QueA and QueF provide insight into the unique chemical mechanisms involved in this compound biosynthesis (Slany et al., 1993; Kinzie et al., 2000).

properties

CAS RN

57072-36-3

Molecular Formula

C17H23N5O7

Molecular Weight

409.4 g/mol

IUPAC Name

2-amino-5-[[[(1S,4S,5R)-4,5-dihydroxycyclopent-2-en-1-yl]amino]methyl]-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H23N5O7/c18-17-20-14-10(15(28)21-17)6(3-19-7-1-2-8(24)11(7)25)4-22(14)16-13(27)12(26)9(5-23)29-16/h1-2,4,7-9,11-13,16,19,23-27H,3,5H2,(H3,18,20,21,28)/t7-,8-,9+,11+,12+,13+,16+/m0/s1

InChI Key

QQXQGKSPIMGUIZ-AEZJAUAXSA-N

Isomeric SMILES

C1=C[C@@H]([C@@H]([C@H]1NCC2=CN(C3=C2C(=O)N=C(N3)N)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)O)O

SMILES

C1=CC(C(C1NCC2=CN(C3=C2C(=O)NC(=N3)N)C4C(C(C(O4)CO)O)O)O)O

Canonical SMILES

C1=CC(C(C1NCC2=CN(C3=C2C(=O)N=C(N3)N)C4C(C(C(O4)CO)O)O)O)O

synonyms

2-Amino-5-[[[(1S,4S,5R)-4,5-dihydroxy-2-cyclopenten-1-yl]amino]methyl]-3,7-dihydro-7-β-D-ribofuranosyl-4H-pyrrolo[2,3-d]pyrimidin-4-one;  _x000B_7-(4,5-cis-Dihydroxy-1-cyclopenten-3-ylaminomethyl)-7-deazaguanosine;  _x000B_Q (nucleoside);  Queuosine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Queuosine
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Queuosine
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Queuosine
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Queuosine
Reactant of Route 5
Queuosine
Reactant of Route 6
Queuosine

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